molecular formula C10H8BrF3O2 B6296327 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221812-46-8

2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6296327
CAS No.: 2221812-46-8
M. Wt: 297.07 g/mol
InChI Key: IWWKGSIDBGKAPX-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is a high-value synthetic building block primarily utilized in pharmaceutical and agrochemical research and development . The compound features a 1,3-dioxolane group, which is commonly employed as a protecting group for carbonyls and is also recognized as a privileged structure in medicinal chemistry due to its presence in various bioactive molecules . The bromine atom on the phenyl ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The presence of the trifluoromethyl group is of particular interest, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making this intermediate valuable for creating analogs in drug discovery programs . Researchers leverage this compound in the synthesis of potential anticancer and anti-inflammatory agents, where derivatives have demonstrated cytotoxic effects in vitro against specific cancer cell lines . Furthermore, its application extends to the development of novel herbicides and fungicides, as the dioxolane ring structure has been associated with efficacy against common plant pathogens . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)10(12,13)14/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWKGSIDBGKAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

    Formation of 1,3-Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.

    Materials Science: It can be incorporated into materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield/Status Key Applications/Notes
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane 4-Br, 2-CF3 C10H8BrF3O2 301.07 Discontinued Research chemicals, electronic materials
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane 6-Br, 2,3-OCH3 C11H13BrO4 301.12 98% yield Synthetic intermediates, pro-drug synthesis
2-(4-Bromophenyl)-1,3-dioxolane 4-Br C9H9BrO2 229.07 Commercially available Organic synthesis, acetal protection
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F C9H8BrFO2 247.06 Safety data available Handling studies, fluorinated intermediates
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane 5-Br, 2-F C9H8BrFO2 247.06 HS Code: 29329900 Heterocyclic building block

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances electrophilic substitution resistance compared to methoxy or amino groups .
  • Halogen Position: Para-bromo substituents (e.g., 2-(4-Bromophenyl)-1,3-dioxolane) simplify synthesis but lack the steric and electronic complexity of ortho-trifluoromethyl groups .

Physical and Chemical Properties

  • Solubility: Amino-substituted derivatives (e.g., 2-(4-bromo-2-((diethylamino)methyl)phenyl)-1,3-dioxolane) show improved solubility in polar solvents due to the basic nitrogen .

Biological Activity

2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrF3O2
  • Molecular Weight : Approximately 315.06 g/mol
  • Structural Characteristics : The presence of halogenated substituents significantly influences the compound's chemical reactivity and interaction with biological targets.

The biological activity of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane is largely attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards various enzymes and receptors, potentially leading to inhibitory or activating effects on specific biochemical pathways.

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit selective activity against pathogens such as Chlamydia and various fungi. The trifluoromethyl substituent is crucial for enhancing antimicrobial potency .
    • In a study assessing antichlamydial activity, derivatives containing the trifluoromethyl group showed significant efficacy compared to those without it .
  • Anti-inflammatory and Anticancer Properties :
    • The compound serves as an intermediate in the synthesis of pharmaceuticals that possess anti-inflammatory and anticancer properties. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies .
  • Agrochemical Applications :
    • It is utilized in the development of herbicides and fungicides due to its ability to disrupt specific biochemical pathways in plants.

Study on Antichlamydial Activity

A recent study explored the synthesis of various derivatives of 2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane and their biological activities. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited enhanced antichlamydial activity compared to their analogs lacking such groups. The most potent derivatives demonstrated significant efficacy against Chlamydia infections in vitro .

Structure-Activity Relationship (SAR) Studies

In SAR studies involving related compounds, it was found that the presence of electron-withdrawing groups like trifluoromethyl was essential for maintaining biological activity. Compounds lacking this feature were largely inactive, highlighting the importance of structural modifications in enhancing potency against specific pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Notes
2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolaneAntichlamydial0.17Selective for Chlamydia
SLU-2633Antiparasitic0.07Lead compound for cryptosporidiosis
Trifluoromethyl DerivativeAntimicrobialVariesEnhanced activity due to trifluoromethyl group

Q & A

Q. How can computational modeling predict its environmental toxicity?

  • Quantitative Structure-Activity Relationship (QSAR) models estimate ecotoxicological endpoints (e.g., LC₅₀ for fish). Input parameters include logP (calculated: ~3.2) and topological polar surface area (TPSA: ~18.4 Ų). Validate predictions with Daphnia magna acute toxicity assays .

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